prop-2-enyl 2,2-dichloropent-4-enoate

Description

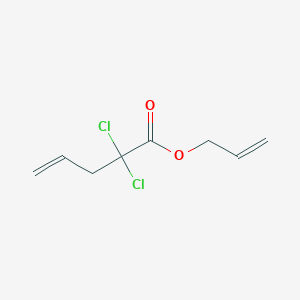

Prop-2-enyl 2,2-dichloropent-4-enoate is an organochlorine ester characterized by a propenyl (allyl) group esterified to a pent-4-enoate backbone substituted with two chlorine atoms at the C2 position. Its molecular formula is C₈H₁₀Cl₂O₂, with a molecular weight of 209.07 g/mol. The compound features a conjugated system due to the double bonds in both the propenyl and pentenoyl moieties, which may influence its reactivity and stability.

Properties

CAS No. |

105899-72-7 |

|---|---|

Molecular Formula |

C8H10Cl2O2 |

Molecular Weight |

209.07 g/mol |

IUPAC Name |

prop-2-enyl 2,2-dichloropent-4-enoate |

InChI |

InChI=1S/C8H10Cl2O2/c1-3-5-8(9,10)7(11)12-6-4-2/h3-4H,1-2,5-6H2 |

InChI Key |

MNCYYBVXQINYRJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C(=O)OCC=C)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 2,2-dichloropent-4-enoate typically involves the reaction of prop-2-enyl alcohol with 2,2-dichloropent-4-enoic acid under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2,2-dichloropent-4-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

Prop-2-enyl 2,2-dichloropent-4-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of prop-2-enyl 2,2-dichloropent-4-enoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Key structural analogs include:

Ethyl 2,2-dichloropropionate : A saturated ester with two chlorines at C2.

Methyl 2-chloropent-4-enoate: A mono-chlorinated unsaturated ester.

Prop-2-enyl 3,3-dichlorobut-2-enoate: A dichlorinated ester with a shorter carbon chain.

| Property | Prop-2-enyl 2,2-Dichloropent-4-enoate | Ethyl 2,2-Dichloropropionate | Methyl 2-Chloropent-4-enoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 209.07 | 171.02 | 148.58 |

| Chlorine Content (%) | 33.9 | 41.5 | 23.8 |

| Double Bonds | 2 (C1–C2 and C4–C5) | 0 | 1 (C4–C5) |

| Boiling Point (°C, est.) | ~220–240 | ~180–190 | ~160–170 |

The conjugated double bonds may lower activation energy for electrophilic additions compared to saturated esters .

Reactivity and Stability

- Hydrolysis: Dichlorinated esters typically hydrolyze faster than non-halogenated analogs due to electron-withdrawing effects of chlorine, which polarize the ester carbonyl group. The propenyl group may further accelerate hydrolysis via resonance stabilization of intermediates .

- Thermal Stability : The compound’s conjugated system likely improves thermal stability over saturated analogs (e.g., ethyl 2,2-dichloropropionate), as seen in similar halogenated alkenes .

Toxicity and Hazard Profile

- Dichloro-substituted compounds often exhibit higher acute toxicity than non-halogenated analogs due to bioaccumulation risks.

- Haloxyfop ethoxyethyl ester (): A chloro-pyridine herbicide with moderate aquatic toxicity (LC₅₀ < 1 mg/L).

Under the GHS framework (), this compound would likely require:

- Hazard Statements : H315 (skin irritation), H319 (eye irritation), H410 (aquatic toxicity).

- Precautionary Measures : P273 (avoid release to environment), P501 (dispose of contents/container safely).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.